N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(3-methoxy-1-methylpyrazole-4-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-21-8-10(15(20-21)25-2)16(24)22-6-5-11-13(9-22)27-17(18-11)19-14(23)12-4-3-7-26-12/h3-4,7-8H,5-6,9H2,1-2H3,(H,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFIKAUSZNRZJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide is a complex organic compound characterized by its unique structural features that include a thiazolo[5,4-c]pyridine moiety and a pyrazole derivative. This article delves into the biological activity of this compound based on available research findings and theoretical studies.
Structural Overview
The compound's molecular formula is with a molecular weight of 387.4 g/mol. It features multiple heterocyclic structures that may contribute to its biological properties. The presence of a methoxy group enhances solubility, while the acetamide functionality may improve reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇N₅O₄S |
| Molecular Weight | 387.4 g/mol |
| CAS Number | 1351617-60-1 |
Anticoagulant Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticoagulant activity. For instance, derivatives containing thiazolo and pyrazole rings have been shown to inhibit Factor Xa effectively. The structure-activity relationship (SAR) indicates that modifications at specific positions can enhance inhibitory potency against this target.
The compound's mechanism of action is hypothesized to involve interactions with specific enzymes or receptors in the coagulation cascade. Docking studies suggest that the thiazolo[5,4-c]pyridine component may play a critical role in binding to the active site of Factor Xa, thereby inhibiting its activity.
Case Studies and Research Findings
-
In Vitro Studies :
- A study demonstrated that similar compounds exhibited IC50 values in the low nanomolar range against Factor Xa, indicating potent anticoagulant effects. The specific IC50 for this compound remains to be established but is anticipated to be comparable based on structural analogs.
-
Pharmacokinetics :
- Preliminary pharmacokinetic evaluations suggest favorable absorption and bioavailability profiles for compounds in this class. For example, one study noted a bioavailability of approximately 51.3% for related compounds in animal models.
-
Toxicology Assessments :
- Toxicological evaluations are essential for determining the safety profile of new compounds. Current literature suggests that compounds with similar structures have low toxicity levels in preliminary assessments.
Future Research Directions
Given the promising biological activities associated with this compound and its structural analogs, further research is warranted in several areas:
- In Vivo Studies : To validate the anticoagulant effects observed in vitro and assess the pharmacodynamics in living organisms.
- Synthesis of Analogues : Exploring variations in structure could lead to enhanced potency or selectivity for specific biological targets.
- Mechanistic Studies : Detailed investigations into the molecular interactions between the compound and its biological targets will provide insights into its mode of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs from the provided evidence, focusing on synthesis, substituent effects, and physicochemical properties.
Structural Analogues from Pyrazole Carboxamide Derivatives ()
The compounds 3a–3p in share a pyrazole-carboxamide backbone but differ in substituents and core heterocycles. Key distinctions include:
Key Observations :
- The target compound’s methoxy group may enhance solubility compared to the chloro substituents in 3a–3e, which increase lipophilicity .
- The tetrahydrothiazolopyridine core likely confers greater conformational flexibility than the rigid pyrazole-aryl systems in 3a–3e.
Pyrazole Carbothioamide Derivatives ()
Compounds in incorporate isoxazole and carbothioamide groups, diverging significantly from the target compound:
Key Observations :
- The carbothioamide group in compounds may reduce metabolic stability compared to the target’s carboxamide due to sulfur’s susceptibility to oxidation.
- The nitrophenyl substituents in likely increase electron deficiency, contrasting with the electron-rich furan in the target compound .
Physicochemical Comparison
Q & A
Q. Critical Conditions :
- Solvent : DMF or THF for polar intermediates.
- Temperature : 0–25°C for amide coupling to minimize side reactions.
- Catalysts : K₂CO₃ for nucleophilic substitutions .
Which spectroscopic techniques are essential for structural elucidation, and how are spectral contradictions resolved?
Basic Research Question
Key techniques include:
Q. Advanced Resolution of Contradictions :
- 2D NMR (HSQC, HMBC) : Resolves overlapping signals in the thiazolo-pyridine ring .
- Isotopic Labeling : Clarifies ambiguous assignments in the furan moiety .
How can researchers optimize the yield of the thiazolo[5,4-c]pyridine intermediate?
Advanced Research Question
Methodological Strategies :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiazolo-pyridine nitrogen .
- Base Selection : K₂CO₃ vs. NaH; the former minimizes decomposition of acid-sensitive intermediates .
- Temperature Control : Slow addition of chloroacetyl agents at 0°C reduces exothermic side reactions.
Q. Mitigation Strategies :
- Lyophilization : Store the compound as a lyophilized powder at -20°C .
- Excipient Screening : Add antioxidants (e.g., BHT) to solid-state formulations .
How should researchers address contradictory bioactivity data across assays?
Advanced Research Question
Root Causes :
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO for GPCR assays).
- Solubility Limits : Poor aqueous solubility leading to false negatives.
Q. Resolution Workflow :
Orthogonal Assays : Validate kinase inhibition via both fluorescence polarization and radiometric assays .
Solubility Enhancement : Use co-solvents (e.g., DMSO/PEG mixtures) at non-toxic concentrations .
What are the best practices for characterizing hygroscopic intermediates?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
